WJ460

Myoferlin Binding Affinity C2 Domain

WJ460 is the foundational myoferlin (MYOF) inhibitor essential for establishing baseline phenotypes in cancer models. With documented IC50 values of 43.37 nM (MDA-MB-231) and 36.40 nM (BT549), it serves as the definitive anti-metastatic benchmark. Its well-characterized liabilities (Kd=1.33 µM, limited stability) make it an ideal negative control for validating next-generation analogs. Researchers comparing novel MYOF inhibitors must reference this compound to ensure literature consistency. Use WJ460 to reproduce published mechanisms and quantify potency improvements with confidence.

Molecular Formula C27H28N2O3S
Molecular Weight 460.59
CAS No. 1415251-36-3
Cat. No. B611810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWJ460
CAS1415251-36-3
SynonymsWJ-460;  WJ 460;  WJ460
Molecular FormulaC27H28N2O3S
Molecular Weight460.59
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4
InChIInChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31)
InChIKeyBOSNKHFAOWELSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WJ460 (1415251-36-3) Procurement Guide: Core Identity for Preclinical MYOF Inhibition Research


WJ460 (CAS 1415251-36-3) is a small-molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer metastasis and membrane repair [1]. Its chemical structure is defined as 3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide, with a molecular weight of 460.59 g/mol . It serves as the prototypical, first-in-class pharmacological probe for studying MYOF-dependent pathways in oncology research, particularly in breast and pancreatic cancer models [1].

Critical Limitations of WJ460: Why Non-Specific MYOF Interference or Newer Analogs Are Not Direct Replacements


While WJ460 is a foundational tool compound for MYOF inhibition, its documented poor metabolic stability and water solubility [1] create significant constraints in vivo. This intrinsic flaw has directly spurred the development of next-generation analogs [2]. Therefore, substituting WJ460 for a newer, optimized analog (like YQ456) or a non-specific tool (like Brefeldin A) will invalidate direct comparisons with the foundational WJ460 literature. WJ460 remains essential for establishing baseline MYOF inhibition phenotypes and as a critical reference control when validating the efficacy of improved analogs, as its specific liabilities are a known, quantifiable benchmark for improvement [2].

Quantitative Differentiation of WJ460: Comparative Data for Informed Procurement


MYOF Binding Affinity: Quantifying the Intrinsic Limitation of WJ460 vs. Optimized Analog YQ456

A primary liability of WJ460 is its relatively weak binding affinity for the MYOF C2D domain, measured with a Kd of 1.33 µM . This poor affinity is a key reason for its limited efficacy and drives the development of improved analogs. In direct comparison, the second-generation inhibitor YQ456 exhibits a 36-fold higher binding affinity for the same MYOF-C2D domain, with a reported Kd of 37 nM [1]. This stark difference quantitatively defines WJ460's role as the low-affinity baseline probe, not a potent binder.

Myoferlin Binding Affinity C2 Domain YQ456 BLI

In Vitro Anti-Invasive Potency: Benchmarking WJ460 Activity in Breast Cancer Cell Lines

WJ460 demonstrates consistent, low-nanomolar anti-invasive activity across standard breast cancer cell models. Its IC50 for blocking invasion through Collagen I is 43.37 ± 3.42 nM in MDA-MB-231 cells and 36.40 ± 4.51 nM in BT549 cells [1]. While this potency is a benchmark for MYOF inhibition, it is critical to note that its limited binding affinity contributes to this moderate nanomolar range, which is often superseded by optimized analogs [2].

Breast Cancer Invasion MDA-MB-231 BT549 IC50

In Vivo Survival Benefit: Quantified Impact of WJ460 in a Murine Metastasis Model

Despite its pharmacokinetic limitations, WJ460 provides a measurable survival benefit in an aggressive experimental metastasis model. In mice intravenously inoculated with MDA-MB-231-Luciferase cells, treatment with WJ460 (10 mg/kg, intraperitoneal) significantly extended overall survival. The survival rate for the WJ460-treated group was reported to be improved by more than 80% compared to the vehicle control group [1][2]. This key in vivo endpoint demonstrates a functional, if suboptimal, effect that newer compounds must surpass.

Metastasis Survival In Vivo MDA-MB-231 Breast Cancer

WJ460 Optimal Research Applications: Scenarios Where the Foundational Probe Remains Essential


Establishing Baseline MYOF Inhibition Phenotypes in Breast and Pancreatic Cancer

WJ460 is the appropriate tool for researchers establishing foundational, MYOF-dependent phenotypes in cancer cell lines. Its well-characterized IC50 values for inhibiting invasion in MDA-MB-231 (43.37 nM) and BT549 (36.40 nM) cells serve as the definitive benchmark for anti-metastatic activity . Any new MYOF inhibitor must be compared against this baseline in the same assays to quantify its relative improvement in potency.

Reference Control for Validating Next-Generation MYOF Inhibitors

Due to its known limitations in metabolic stability, water solubility, and binding affinity (Kd = 1.33 µM) , WJ460 is an ideal negative reference control or 'tool compound' for benchmarking the performance of novel, optimized MYOF inhibitors like YQ456. Studies demonstrating superior binding affinity, PK/PD profiles, or in vivo efficacy for new compounds should include WJ460 as a control to provide a clear, quantitative measure of improvement [1].

Deciphering MYOF's Role in Membrane Repair and Vesicle Trafficking Mechanisms

WJ460's mechanism of action, which involves binding to the MYOF C2D domain and facilitating the dissociation of MYOF from Rab7-positive late endosomes , is well-documented. This makes it a specific and reliable chemical probe for dissecting the role of MYOF in fundamental cellular processes like membrane repair, vesicle trafficking, and cell migration, where its relatively poor affinity is sufficient for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for WJ460

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.